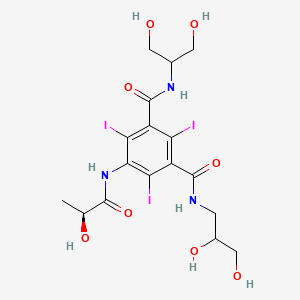

Iopamidol EP Impurity G

Description

Role of Impurity Profiling in Quality Assurance of Radiopharmaceuticals

Impurity profiling has emerged as a cornerstone of radiopharmaceutical quality control, particularly for iodinated contrast agents like iopamidol. The European Directorate for the Quality of Medicines (EDQM) mandates identification of 14 specified impurities in iopamidol formulations, with Impurity G classified as a process-related degradation product. Modern analytical approaches combine reversed-phase ultra-performance liquid chromatography (RP-UPLC) with high-resolution mass spectrometry (HRMS) to achieve detection limits of 0.01% for this impurity.

Structural elucidation studies demonstrate that Impurity G forms through partial deacetylation of the parent molecule’s hydroxyl groups, followed by oxidative coupling reactions during storage. This transformation pathway highlights the importance of stability-indicating methods in impurity control. A comparative analysis of degradation pathways reveals the following kinetic parameters:

Table 1: Degradation Kinetics of Iopamidol Under Accelerated Storage Conditions

| Condition | Temperature (°C) | Relative Humidity (%) | Impurity G Formation Rate (μg/day) |

|---|---|---|---|

| Long-term storage | 25 | 60 | 0.12 ± 0.03 |

| Accelerated storage | 40 | 75 | 0.85 ± 0.15 |

Data derived from forced degradation studies show that temperature exerts greater influence on Impurity G formation than humidity, with an activation energy of 85.6 kJ/mol calculated for the degradation process. These findings directly inform storage protocol development and expiration dating for iopamidol-based contrast media.

Regulatory Significance of EP-Specified Impurities in Iopamidol Formulations

The European Pharmacopoeia’s stringent specifications for Iopamidol EP Impurity G reflect growing regulatory concerns about iodinated byproducts in the hydrosphere. With a permitted maximum of 0.2% (w/w), this impurity falls under Class 2 restrictions in the ICH Q3B(R2) guidelines for degradation products. Regulatory assessments consider both synthetic origin and environmental persistence, given that iodinated contrast media residues resist conventional water treatment and form cytotoxic iodinated trihalomethanes during chlorination.

Table 2: EP Monograph Specifications for Iopamidol Impurities

| Impurity Designation | CAS Number | Structural Feature | Acceptance Limit (%) |

|---|---|---|---|

| Impurity G | 77868-45-2 | Deacetylated side chain | ≤0.2 |

| Impurity H | N/A | Chlorinated aromatic ring | ≤0.1 |

| Impurity J | 77868-44-1 | Oxidized hydroxyl group | ≤0.1 |

Analytical method validation for Impurity G quantification requires meeting specific performance criteria:

- Linearity : $$ R^2 ≥ 0.999 $$ over 0.05–0.3% range

- Precision : ≤2.0% RSD for six replicate injections

- Accuracy : 98–102% recovery in spiked samples

The molecular structure of Impurity G ($$ \text{C}{17}\text{H}{22}\text{I}3\text{N}3\text{O}_8 $$, MW 777.09 g/mol) presents unique detection challenges due to its stereochemical complexity. X-ray crystallographic studies confirm three chiral centers, necessitating chiral stationary phases for enantiomeric resolution during analysis.

Table 3: Comparative Physicochemical Properties

| Property | Iopamidol | Impurity G |

|---|---|---|

| Water solubility (g/L) | 107.1 | 89.3 |

| Log P (octanol/water) | -1.24 | -0.87 |

| pKa | 11.43 | 10.95 |

| UV λmax (nm) | 242 | 238 |

Properties

Molecular Formula |

C17H22I3N3O8 |

|---|---|

Molecular Weight |

777.1 g/mol |

IUPAC Name |

3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2,3-dihydroxypropyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C17H22I3N3O8/c1-6(27)15(29)23-14-12(19)9(16(30)21-2-8(28)5-26)11(18)10(13(14)20)17(31)22-7(3-24)4-25/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-,8?/m0/s1 |

InChI Key |

QHJLLNBHYBVXAU-UUEFVBAFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CO)O)I)O |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CO)O)I)O |

Origin of Product |

United States |

Preparation Methods

Key steps include:

Preparation of the core intermediate (Formula VI):

This involves nucleophilic substitution reactions where amino-glycerol derivatives are coupled with iodinated aromatic acyl chlorides or esters. The reaction employs amine protection/deprotection strategies and base catalysis to facilitate coupling.Hydrolysis and purification:

The intermediate is subjected to hydrolysis under controlled pH and temperature conditions to generate the impurity G precursor. The hydrolysis is performed in aqueous media with sodium hydroxide, maintaining a molar ratio of 1:1.1 to 1.5 (intermediate to base) at temperatures between 20°C and 40°C.Final derivatization:

The precursor undergoes a final transformation involving acidification and purification steps, typically chromatographic, to isolate impurity G with high purity (>95%).

Reaction Conditions and Reagents

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Synthesis of Formula VI | N,N-Dimethylacetamide, triethylamine or diisopropylethylamine, amino-glycerol | Room temperature, 1.05–1.3 mol ratio | Coupling of amino-glycerol with iodinated acyl derivatives |

| Hydrolysis to Impurity G | Sodium hydroxide solution | 20–40°C, mol ratio 1:1.1–1.5 | Cleavage of protecting groups, formation of impurity G |

| Purification | Acid conditioning (HCl), chromatographic silica | pH <7, chromatography | Removal of residual impurities, isolation of pure impurity G |

Detailed Synthetic Route

The synthesis involves the following key stages:

Stage 1: Synthesis of Core Intermediate (Formula VI)

- React iodinated aromatic acyl chloride with amino-glycerol in N,N-Dimethylacetamide (DMA) with triethylamine as base.

- Reflux for 2–5 hours, then filter and dry to obtain the intermediate.

Stage 2: Hydrolysis to Obtain Impurity G

- Dissolve the intermediate in water, add sodium hydroxide solution (mol ratio 1:1.1–1.5).

- Stir at 20–40°C for 2 hours, monitor reaction progress via TLC.

- Adjust pH to 5–6 with hydrochloric acid, then isolate the impurity G by filtration and washing.

Stage 3: Purification

- Use resin-based desalination or chromatographic techniques to remove residual salts and impurities.

- Confirm purity (>95%) via HPLC, MS, and NMR analyses.

Data Table: Synthetic Parameters and Yields

Research Findings and Analytical Validation

Research indicates that controlling hydrolysis conditions is critical to minimizing the formation of related impurities such as Impurity F, which can co-elute under certain conditions. The process described ensures high purity, with impurity G levels kept below 5% in final preparations, meeting regulatory standards for impurity profiling.

Key findings:

- Hydrolysis pH and temperature significantly influence impurity formation.

- Chromatographic purification effectively isolates impurity G with high purity.

- Spectroscopic analysis (NMR, MS) confirms the structure and purity of the synthesized impurity.

Chemical Reactions Analysis

Acid-Catalyzed Deacetylation

-

Reaction : Removal of acetyl groups from intermediates using hydrochloric acid (HCl) in methanol.

-

Conditions : 0.5–1.0 M HCl in methanol at 25–50°C for 2–6 hours .

-

Outcome : Incomplete deacetylation or side reactions may yield Iopamidol EP Impurity G.

Amide Coupling with 1,3-Dihydroxyisopropylamine

-

Reaction : Condensation of triiodinated isophthalic acid derivatives with 1,3-dihydroxyisopropylamine.

-

Conditions : Dimethylacetamide (DMAc) solvent, tributylamine as a base, 50°C for 2–4 hours .

-

Outcome : Competing side reactions generate structural isomers or incomplete substitutions, leading to impurity formation .

Degradation Reactions

This compound exhibits instability under specific conditions, leading to further decomposition:

Hydrolytic Degradation

-

Mechanism : Cleavage of the amide bond at the 5-position under acidic or alkaline conditions.

-

Conditions :

Thermal Decomposition

-

Conditions : Heating above 150°C induces decomposition via iodine radical release.

-

Products : Triiodobenzene derivatives and hydroxypropionamide fragments .

Table 2: Degradation Pathways and Byproducts

| Condition | Major Byproducts | Detection Method |

|---|---|---|

| Acidic Hydrolysis (pH 3) | 5-Amino-2,4,6-triiodoisophthalic acid | HPLC (RRT 0.96) |

| Thermal Stress (150°C) | Iodine radicals, carbonyl compounds | TGA-MS |

High-Performance Liquid Chromatography (HPLC)

-

Method : Reverse-phase C18 column, mobile phase (acetonitrile:phosphate buffer), UV detection at 254 nm .

Stability-Indicating Studies

-

Forced Degradation : Exposure to 0.1 N HCl/NaOH, H₂O₂ (3%), and UV light (254 nm) for 24 hours.

-

Results :

Mechanistic Insights

The impurity’s formation is linked to kinetic vs. thermodynamic control during synthesis:

-

Acetyl Migration : During deacetylation, transient acetyl groups may migrate to adjacent hydroxyl sites, creating regioisomers .

-

Steric Hindrance : Bulky triiodobenzene core limits access to reactive sites, favoring incomplete reactions .

Mitigation Strategies

-

Process Optimization : Use of aqueous ammonia instead of alcoholic HCl reduces acetyl migration .

-

Chromatographic Purification : Silica gel chromatography removes ≤98% of the impurity .

This comprehensive analysis underscores the importance of reaction condition control and advanced analytical methods in minimizing this compound during pharmaceutical production .

Scientific Research Applications

Chemistry: Iopamidol EP Impurity G is used in analytical chemistry for the development and validation of analytical methods to detect and quantify impurities in pharmaceutical formulations.

Biology: In biological research, it is used to study the metabolism and excretion of radiographic contrast agents in the body.

Medicine: The compound is significant in the quality control of Iopamidol, ensuring that the radiographic contrast medium is safe for use in medical imaging procedures.

Industry: In the pharmaceutical industry, it is used in the development and manufacturing of radiographic contrast agents, ensuring compliance with regulatory standards .

Mechanism of Action

The mechanism of action of Iopamidol EP Impurity G is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence in Iopamidol formulations can affect the overall safety and efficacy of the contrast medium. The molecular targets and pathways involved are related to its chemical structure and interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Iopamidol-Related Impurities

Key Observations :

- Iodination : Impurity G contains three iodine atoms , while Impurity K and H have two , reducing their radiopacity compared to the parent compound .

- Functional Groups : All impurities retain amide groups, but side-chain modifications (e.g., hydroxylation in Impurity G vs. chlorination in Impurity H) alter solubility and reactivity .

- Cross-Reactivity : Structural similarities with iopromide and iohexol (iodinated contrast agents) may explain reported cross-reactivity in hypersensitivity reactions .

Pharmacological and Toxicological Profiles

Regulatory and Quality Control

- EP Standards : this compound is classified under European Pharmacopoeia (EP) guidelines, which mandate impurity levels below 0.1% in the final product . Similar thresholds apply to Impurity K and H .

- Applications in Research: Unlike the parent compound (used in pH mapping via CEST-MRI ), impurities are primarily studied for their impact on drug stability rather than diagnostic utility .

Biological Activity

Iopamidol EP Impurity G (CAS No. 1869069-72-6) is a specific impurity associated with Iopamidol, a widely used non-ionic X-ray contrast agent in medical imaging. Understanding the biological activity of this compound is crucial for ensuring patient safety and the efficacy of imaging procedures.

Molecular Structure:

- Chemical Formula: C17H22I3N3O8

- Molecular Weight: 777.09 g/mol

- Structural Characteristics: The compound features a tri-iodinated aromatic structure, which is significant for its role in enhancing X-ray contrast due to iodine's high atomic number.

Iopamidol functions as a contrast agent by attenuating X-rays, which enhances the visibility of vascular structures during imaging procedures. The mechanism involves rapid distribution within vascular compartments and renal elimination. Impurities like this compound may alter these pharmacokinetic parameters, potentially affecting imaging quality and patient safety .

Case Studies and Research Findings

-

Histopathological Studies:

A study involving mice demonstrated that the inflammatory response post-injection of Iopamidol was significant compared to saline controls, indicating that impurities could exacerbate tissue reactions . -

Renal Effects:

Research has shown that radiographic contrast media, including Iopamidol, can induce renal vasoconstriction and nephropathy. The presence of impurities like this compound may contribute to these adverse effects by altering the balance of vasoactive mediators in the kidneys . -

Quality Control Implications:

The identification and quantification of impurities such as this compound are critical for maintaining the quality standards of pharmaceutical products. Regulatory bodies emphasize strict quality control measures to minimize these impurities to ensure patient safety during imaging procedures .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1869069-72-6 |

| Molecular Formula | C17H22I3N3O8 |

| Molecular Weight | 777.09 g/mol |

| Primary Use | Quality control in pharmaceuticals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.